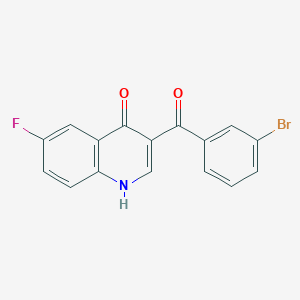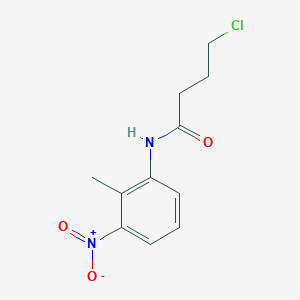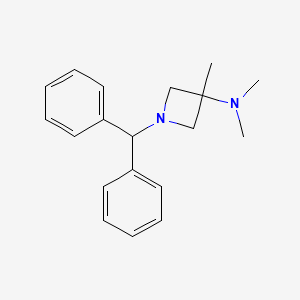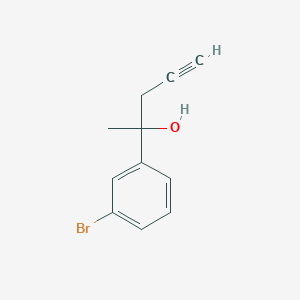
1,4-Diethynyl-2-fluorobenzene
Vue d'ensemble
Description
1,4-Diethynyl-2-fluorobenzene (DEFB) is an important organic chemical compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless, volatile liquid with a boiling point of about 50°C and a molecular weight of about 102.11 g/mol. In recent years, DEFB has been increasingly used in the fields of organic chemistry and biochemistry due to its unique properties.
Applications De Recherche Scientifique
Photophysical Properties
- Crystals of 1,4-diethynyl-2-fluorobenzene demonstrate a rich packing structure, forming cofacial trimers, dimers, and monomers within the same unit cell. This unique arrangement allows for detailed investigation of the effect of aggregation on its photophysics. The compound shows dual fluorescence emission in the solid state, attributed to both monomers and aggregates, and a red-shifted absorption in high concentrations and low temperatures (Levitus et al., 2001).
Reactivity and Stability
- Reactivity and intermediate formation have been studied in this compound derivatives. The formation of 1,4-dehydrobenzenes as intermediates in the thermolysis of diethynyl olefins and their reactivity, especially in radical pair formation, have been explored, providing insights into the reactive spin state and biradical nature of these compounds (Lockhart & Bergman, 1980, 1981).
Chemical Synthesis and Applications
- Synthesis techniques like Sonogashira coupling reactions have been employed to create derivatives of this compound, expanding its utility in various chemical applications. These derivatives are used in the development of conjugated polymers and materials with specific optical and electronic properties (Chun-hua, 2007).
Interaction Studies
- Intermolecular interactions involving this compound and similar compounds have been studied, particularly focusing on C−H···F interactions in crystal structures. These studies contribute to understanding the weak acceptor capabilities of the C−F group and its role in determining the structural characteristics of these compounds (Thalladi et al., 1998).
Sensor Applications
- Fluorescent sensor development using this compound derivatives for detecting ions like Hg2+ has been researched. These sensors exhibit specific optical responses, highlighting the potential of these compounds in environmental monitoring and analytical chemistry (Li et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that this compound is a part of the family of poly(phenyleneethynylene)s , which are known for their electron-transport abilities and intense fluorescence emission . These properties suggest that the compound could interact with various targets involved in electron transport and light emission processes.
Mode of Action
The mode of action of 1,4-Diethynyl-2-fluorobenzene involves its photophysical properties. In solutions and crystals, this compound exhibits a red-shifted absorption that becomes observable at high concentrations and low temperatures . The fluorescence emission in the solid state is dual, with components assigned to monomers and aggregates . Efficient monomer-to-aggregate energy transfer is observed, suggesting an interaction between the compound and its targets that results in energy transfer .
Biochemical Pathways
Given its photophysical properties, it can be inferred that this compound may influence pathways related to light absorption and emission, as well as electron transport .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its photophysical properties. The compound exhibits a red-shifted absorption and dual fluorescence emission in the solid state . These properties suggest that the compound could have potential applications in photonics and sensing due to its ability to transport electrons and emit light .
Action Environment
The action of this compound is influenced by environmental factors such as concentration and temperature . High concentrations and low temperatures enhance the compound’s red-shifted absorption . Additionally, the compound’s fluorescence emission is influenced by its aggregation state, with different emission components observed for monomers and aggregates .
Analyse Biochimique
Biochemical Properties
1,4-Diethynyl-2-fluorobenzene plays a significant role in biochemical reactions, particularly in the field of photophysics and photochemistry. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in electron transport and energy transfer processes. The nature of these interactions often involves the formation of hydrogen bonds and π-π stacking interactions, which stabilize the compound within the active sites of enzymes and proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, this compound has been shown to inhibit certain enzymes involved in the electron transport chain, thereby affecting cellular respiration . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. The compound exhibits stability under inert atmosphere conditions and can be stored at low temperatures (2-8°C) without significant degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes in a dose-dependent manner. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to influence the levels of key metabolites, such as ATP and NADH, by modulating the activity of enzymes involved in energy production and oxidative phosphorylation . Additionally, this compound can affect the synthesis and degradation of other biomolecules, further highlighting its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . The transport and distribution of this compound are crucial for its biochemical activity, as they determine the compound’s accessibility to its target biomolecules .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization in the endoplasmic reticulum can affect protein synthesis and folding processes .
Propriétés
IUPAC Name |
1,4-diethynyl-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F/c1-3-8-5-6-9(4-2)10(11)7-8/h1-2,5-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYXFCRHFWFTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C#C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-chloro-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B3034015.png)


![3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B3034019.png)


![[4-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B3034026.png)

![1-[4-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3034031.png)




